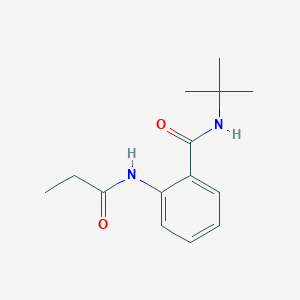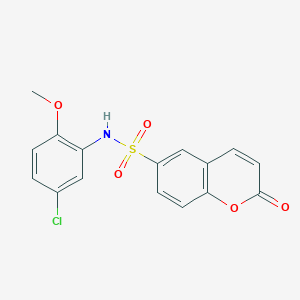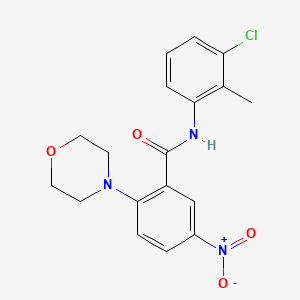
N-(tert-butyl)-2-(propionylamino)benzamide
Vue d'ensemble
Description
N-(tert-butyl)-2-(propionylamino)benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme is responsible for the conversion of glutamine to glutamate, an important step in the production of ATP in cancer cells. BPTES has gained attention in recent years due to its potential as an anti-cancer agent and its ability to selectively target cancer cells while sparing normal cells.
Mécanisme D'action
N-(tert-butyl)-2-(propionylamino)benzamide works by inhibiting the activity of the glutaminase enzyme, which is responsible for the conversion of glutamine to glutamate. Glutamate is an important intermediate in the production of ATP, which is necessary for cell survival. By inhibiting glutaminase, N-(tert-butyl)-2-(propionylamino)benzamide disrupts the production of ATP in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(propionylamino)benzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase, N-(tert-butyl)-2-(propionylamino)benzamide has been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. N-(tert-butyl)-2-(propionylamino)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects suggest that N-(tert-butyl)-2-(propionylamino)benzamide may have potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(tert-butyl)-2-(propionylamino)benzamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective therapy than traditional chemotherapy, which can cause damage to normal cells. However, one limitation of N-(tert-butyl)-2-(propionylamino)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on N-(tert-butyl)-2-(propionylamino)benzamide. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-(tert-butyl)-2-(propionylamino)benzamide therapy. Additionally, studies are needed to determine the optimal dosing and administration of N-(tert-butyl)-2-(propionylamino)benzamide in humans. Overall, N-(tert-butyl)-2-(propionylamino)benzamide has shown promise as a potential cancer therapy and further research is needed to fully explore its potential.
Applications De Recherche Scientifique
N-(tert-butyl)-2-(propionylamino)benzamide has been extensively studied as a potential anti-cancer agent. Studies have shown that N-(tert-butyl)-2-(propionylamino)benzamide can selectively inhibit the growth of cancer cells that rely on glutamine metabolism for survival, while sparing normal cells. This is because cancer cells have a higher demand for glutamine due to their increased metabolic activity. N-(tert-butyl)-2-(propionylamino)benzamide has shown promise in preclinical studies as a potential treatment for a variety of cancers, including breast cancer, lung cancer, and glioblastoma.
Propriétés
IUPAC Name |
N-tert-butyl-2-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-5-12(17)15-11-9-7-6-8-10(11)13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSARSJDPQDENCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4236624.png)
![2-(2-chlorophenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236626.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236629.png)
![4-{3-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B4236636.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4236643.png)

![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4236658.png)
![2-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4236667.png)
![3-[(2,3-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4236675.png)
![ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4236688.png)
![N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4236690.png)

![N-allyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4236708.png)
acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4236718.png)